

Tetrabenazine-d7 certificate of analysis and purity data

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Compound of Interest

Compound Name: Tetrabenazine-d7

Cat. No.: B1150270

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In-Depth Technical Guide: Tetrabenazine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry and quality control parameters for **Tetrabenazine-d7**, a deuterated analog of Tetrabenazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and clinical trials where **Tetrabenazine-d7** is utilized as an internal standard.

Certificate of Analysis and Purity Data

A Certificate of Analysis (CoA) for **Tetrabenazine-d7** typically includes the following information. The data presented below is a composite summary based on information from various suppliers and analytical studies.

Table 1: Representative Certificate of Analysis Data for **Tetrabenazine-d7**

Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₁₉ H ₂₀ D ₇ NO ₃	---
Molecular Weight	324.47 g/mol	Mass Spectrometry
Purity (HPLC)	≥98%	High-Performance Liquid Chromatography
Isotopic Purity	≥98% Deuterium incorporation	Mass Spectrometry / NMR
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Solubility	Soluble in Chloroform and Methanol	Visual Inspection

Table 2: Summary of Quantitative Purity Data from Various Sources

Source	Purity Specification	Isotopic Purity	Analytical Method
Commercial Supplier A	≥99% (sum of d ₁ -d ₇ forms)	Not Specified	GC- or LC-MS
Commercial Supplier B	≥98%	98% D	HPLC
Research Publication 1	Not Specified	Not Specified	LC-MS/MS (used as internal standard)

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of **Tetrabenazine-d7** are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for Tetrabenazine analysis and is suitable for determining the chemical purity of **Tetrabenazine-d7**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% ammonium hydroxide in water or a phosphate buffer) in a 48:52 (v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 40°C.[1]
- Detection Wavelength: 280 nm.[1]
- Injection Volume: 10 µL.[1]
- Sample Preparation: Dissolve a known concentration of **Tetrabenazine-d7** in the mobile phase or a suitable solvent like methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific method for confirming the identity and determining the isotopic purity of **Tetrabenazine-d7**. It is also the standard method for quantifying Tetrabenazine in biological samples, using **Tetrabenazine-d7** as an internal standard.[2]

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reverse-phase column (e.g., Zorbax SB C18).[2]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5 mM ammonium acetate in water (e.g., 60:40 v/v).[2]
- Flow Rate: 0.8 mL/min.[2]

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS Detection: Multiple Reaction Monitoring (MRM) mode.
 - **Tetrabenazine-d7** Transition: Monitor the transition from the parent ion (m/z) to a specific daughter ion.
 - Tetrabenazine (unlabeled) Transition: Monitor the corresponding transition for the unlabeled compound to check for any residual unlabeled Tetrabenazine.
- Sample Preparation: Prepare a dilute solution of **Tetrabenazine-d7** in a suitable solvent (e.g., methanol or mobile phase).

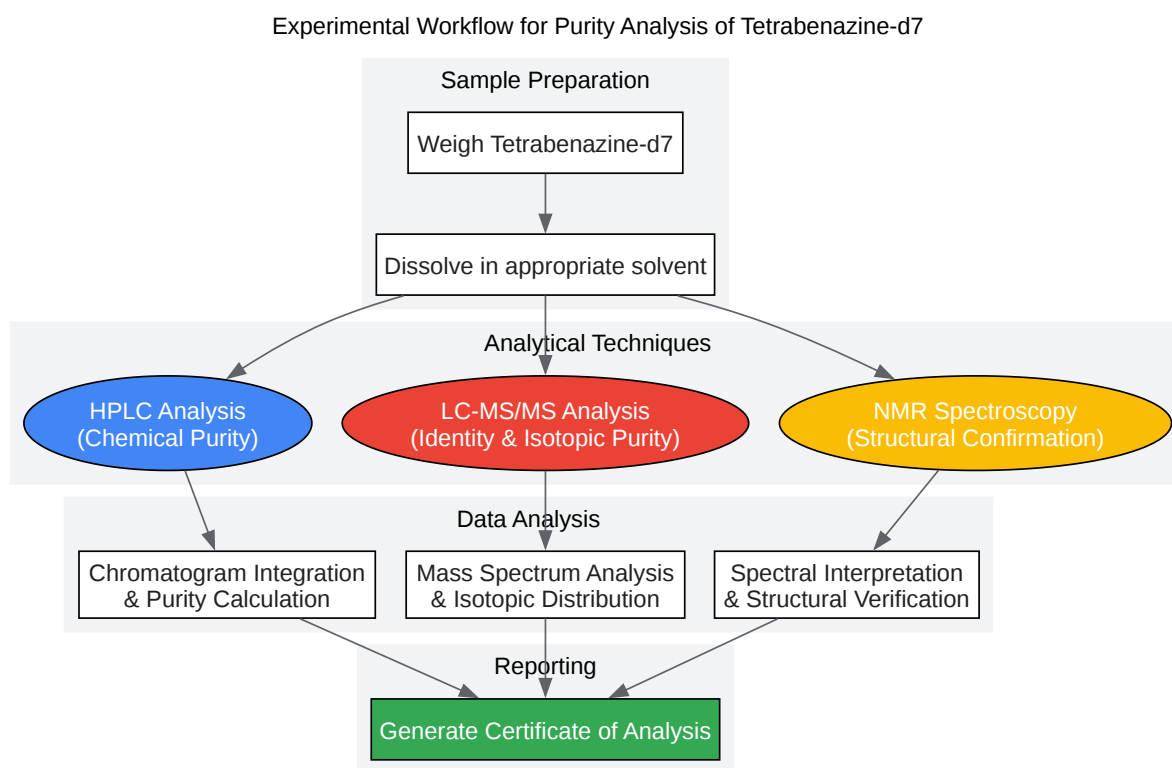
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of **Tetrabenazine-d7** by analyzing the chemical shifts and coupling constants of the protons. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS).
- Data Acquisition: Standard ¹H-NMR pulse sequence.
- Analysis: Compare the resulting spectrum with a reference spectrum of unlabeled Tetrabenazine to confirm the structure and the positions of deuterium labeling.

Visualizations

Experimental Workflow for Purity Analysis of Tetrabenazine-d7



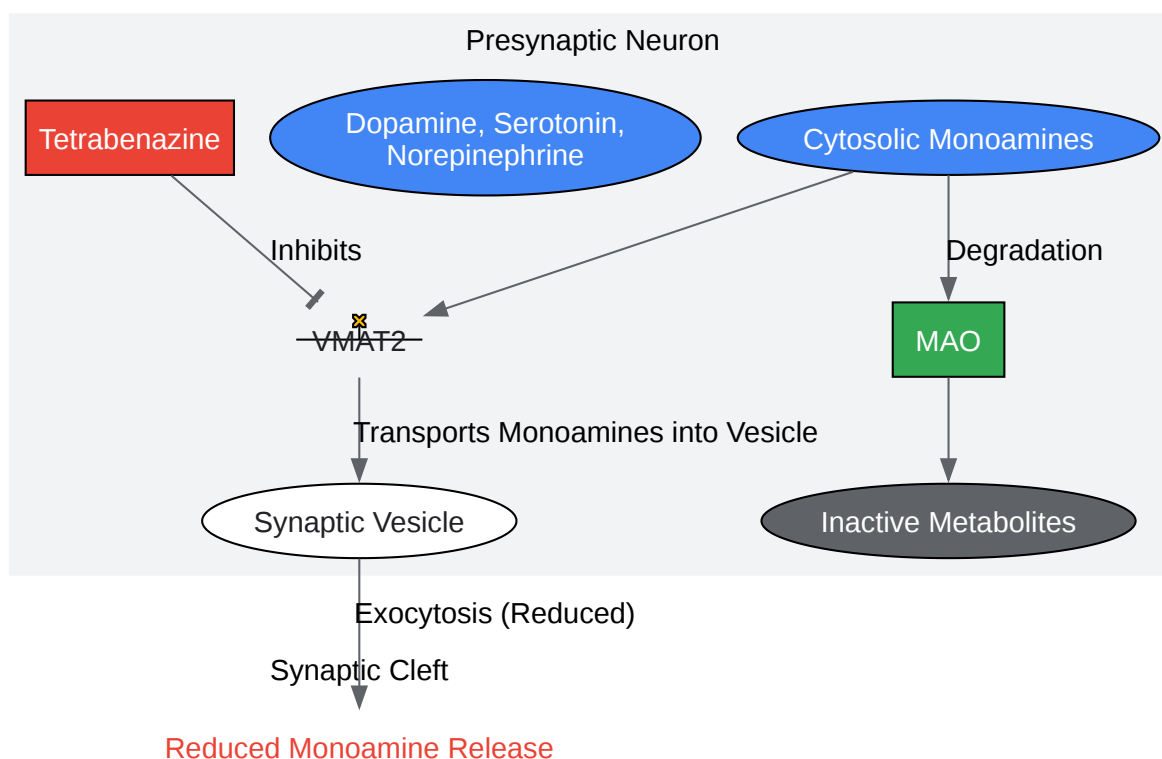
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Workflow for **Tetrabenazine-d7** Purity Analysis

Signaling Pathway of Tetrabenazine

Tetrabenazine primarily acts by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine in the presynaptic neuron.

Simplified Signaling Pathway of Tetrabenazine

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Tetrabenazine's Mechanism of Action via VMAT2 Inhibition

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References

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